molecular formula C13H18ClNO B2438754 3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine] hydrochloride CAS No. 2094731-97-0

3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine] hydrochloride

Cat. No. B2438754
CAS RN: 2094731-97-0
M. Wt: 239.74
InChI Key: KJBWVTUIRGKUJQ-UHFFFAOYSA-N
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Description

“3,4-Dihydrospiro[1-benzopyran-2,3’-piperidine] hydrochloride” is a chemical compound with the CAS Number: 2094731-97-0 . It has a molecular weight of 239.74 . The IUPAC name for this compound is spiro [chromane-2,3’-piperidine] hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “3,4-Dihydrospiro[1-benzopyran-2,3’-piperidine] hydrochloride” is 1S/C13H17NO.ClH/c1-2-5-12-11 (4-1)6-8-13 (15-12)7-3-9-14-10-13;/h1-2,4-5,14H,3,6-10H2;1H . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3,4-Dihydrospiro[1-benzopyran-2,3’-piperidine] hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 239.74 .

Scientific Research Applications

Sigma Receptor Ligands

  • Spiro[[2]benzopyran-1,4‘-piperidines] : These compounds, including 3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine] hydrochloride, have been investigated for their affinity to sigma receptors. Studies show that specific structural modifications, such as a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3, enhance sigma(1)-receptor affinity (Maier & Wünsch, 2002).

Enantioselective Synthesis

  • Enantioselective Synthesis : Enantiomerically pure versions of this compound have been synthesized. This process is important for creating specific patterns for the generation of related spirocyclic compounds (Pavé et al., 2003).

Potential Psychotropic Agents

  • Potential Psychotropic Agents : Some derivatives of 3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine] have been explored for their psychotropic properties. This research indicates a potential use in the field of mental health and neurological disorders (Ong & Agnew, 1981).

Histamine-3 Receptor Antagonists

  • Histamine-3 Receptor Antagonists : Derivatives of this compound have shown high affinity and selectivity for histamine-3 receptors (H3R), indicating potential therapeutic applications in areas such as allergy and inflammation management (Dandu et al., 2012).

Synthesis of Lactam Acetyl-CoA Carboxylase Inhibitors

  • Acetyl-CoA Carboxylase Inhibitors : Spiropiperidine lactam-based derivatives, related to 3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine], have been synthesized and are being evaluated as acetyl-CoA carboxylase inhibitors. These inhibitors could have applications in treating metabolic disorders (Huard et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

spiro[3,4-dihydrochromene-2,3'-piperidine];hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-2-5-12-11(4-1)6-8-13(15-12)7-3-9-14-10-13;/h1-2,4-5,14H,3,6-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBWVTUIRGKUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=CC=CC=C3O2)CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine] hydrochloride

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